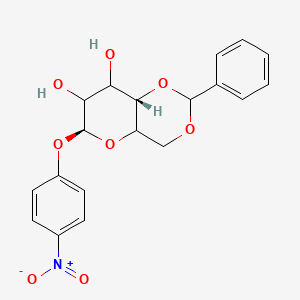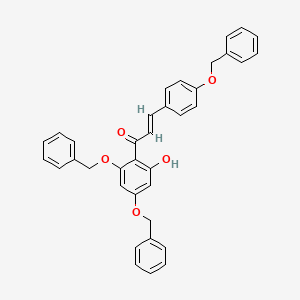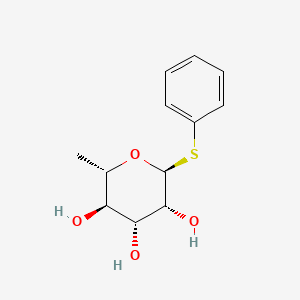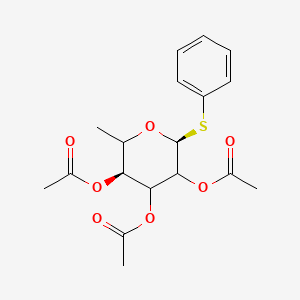
Octopamine-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octopamine-13C2,15N is a labeled biogenic amine that is the phenol analog of noradrenaline. It is a neurosecretory product found in several vertebrates and invertebrates . This compound is used extensively in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological and chemical processes.
Vorbereitungsmethoden
The preparation of Octopamine-13C2,15N involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the molecular structure of octopamine. This can be achieved through synthetic routes that utilize labeled precursors. For example, the synthesis might involve the use of 13C-labeled carbon dioxide and 15N-labeled ammonia in a controlled environment to ensure the incorporation of these isotopes into the final product . Industrial production methods often involve the use of closed growth chambers and hydroponic nutrient supply to produce highly enriched, uniformly labeled biological samples .
Analyse Chemischer Reaktionen
Octopamine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of octopamine can lead to the formation of corresponding quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
Octopamine-13C2,15N has a wide range of scientific research applications. In chemistry, it is used as a tracer to study metabolic pathways and enzyme activities. In biology, it helps in understanding neurotransmitter functions and signaling pathways. In medicine, it is used to investigate the role of biogenic amines in various physiological and pathological conditions, including stress, anxiety, and neurodegenerative diseases . Additionally, it is used in industrial applications for the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of Octopamine-13C2,15N involves its interaction with specific receptors on the surface of cells. In invertebrates, it binds to octopamine receptors, which are analogous to adrenergic receptors in vertebrates. This binding triggers a cascade of intracellular events that regulate various physiological processes, including energy metabolism, locomotion, and stress responses . The molecular targets and pathways involved include the activation of cyclic AMP (cAMP) signaling and modulation of ion channel activities .
Vergleich Mit ähnlichen Verbindungen
Octopamine-13C2,15N is similar to other biogenic amines such as tyramine and norepinephrine. it is unique due to its stable isotopic labeling, which allows for more precise and accurate studies. Similar compounds include para-octopamine, norsynephrine, and beta-hydroxytyramine . These compounds share structural similarities but differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
1189693-94-4 |
|---|---|
Molekularformel |
C₆¹³C₂H₁₁¹⁵NO₂ |
Molekulargewicht |
156.16 |
Synonyme |
α-(Aminomethyl)-4-hydroxybenzenemethanol-13C2,15N; (+/-)-Octopamine-_x000B_13C2,15N; (+/-)-p-Octopamaine-13C2,15N; DL-Octopamine-13C2,15N; Epirenor-13C2,15N; NSC 108685-13C2,15N; Norfen-13C2,15N; Octopamine-13C2,15N; dl-Octopamine-13C2,15N; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
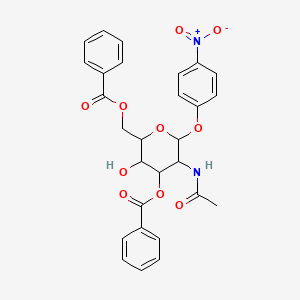
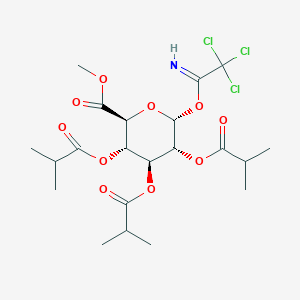
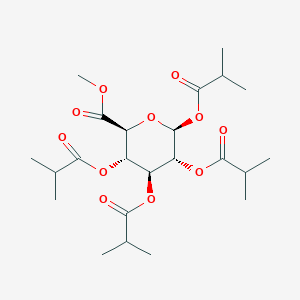
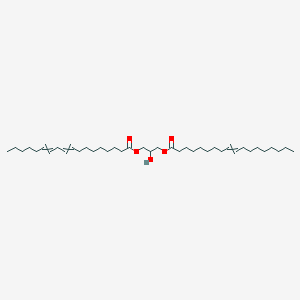
![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
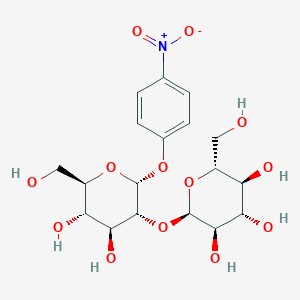
![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

